3-(Aminomethyl)-5-bromo-2-methylpyridine
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Overview
Description
3-(Aminomethyl)-5-bromo-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of the bromine atom and the aminomethyl group in this compound makes it a valuable intermediate in various chemical syntheses and applications.
Scientific Research Applications
3-(Aminomethyl)-5-bromo-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 3-(Aminomethyl)-5-bromo-2-methylpyridine is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme in protein synthesis, responsible for attaching the amino acid leucine to its corresponding tRNA molecule. This process is crucial for the translation of genetic information into proteins.
Mode of Action
This compound interacts with its target by inhibiting the activity of Mtb LeuRS . This inhibition disrupts the protein synthesis process, leading to a halt in the growth and proliferation of the bacteria. The compound demonstrates good antitubercular activity with high selectivity over human mitochondrial and cytoplasmic LeuRS , suggesting that it specifically targets the bacterial form of the enzyme.
Biochemical Pathways
The inhibition of Mtb LeuRS affects the protein synthesis pathway in Mycobacterium tuberculosis. By preventing the attachment of leucine to its corresponding tRNA, the compound disrupts the translation process, leading to a deficiency in essential proteins required for the bacteria’s survival and growth .
Pharmacokinetics
The compound’s ability to selectively inhibit mtb leurs over human leurs suggests that it may have good bioavailability and selectivity
Result of Action
The result of the compound’s action is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to a halt in the bacteria’s growth and proliferation . This could potentially lead to the death of the bacteria, making the compound a potential candidate for the treatment of tuberculosis.
Future Directions
The future directions for a compound like “3-(Aminomethyl)-5-bromo-2-methylpyridine” would depend on its potential applications. For example, if it shows promise in medicinal chemistry, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-bromo-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the aminomethyl group. One common method is as follows:
Bromination: 2-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Aminomethylation: The brominated intermediate is then reacted with formaldehyde and ammonia to introduce the aminomethyl group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-bromo-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 3-Aminomethylpyridine
Uniqueness
3-(Aminomethyl)-5-bromo-2-methylpyridine is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in various chemical syntheses and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-bromo-2-methylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTSJJRCDJTGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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